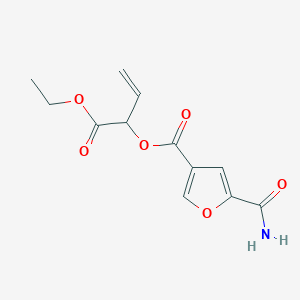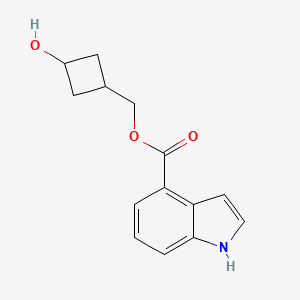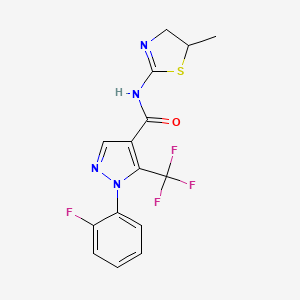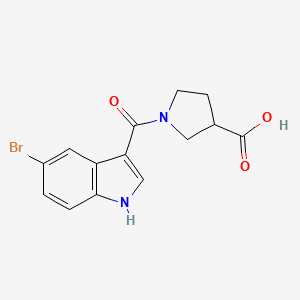
(1-Ethoxy-1-oxobut-3-en-2-yl) 5-carbamoylfuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethoxy-1-oxobut-3-en-2-yl) 5-carbamoylfuran-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (1-Ethoxy-1-oxobut-3-en-2-yl) 5-carbamoylfuran-3-carboxylate is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes involved in the inflammatory response, tumor growth, and viral replication. It has also been found to interact with metal ions, leading to changes in their fluorescence properties.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to induce apoptosis in cancer cells and inhibit viral replication in vitro. In addition, the compound has been found to interact with metal ions, leading to changes in their fluorescence properties.
Advantages and Limitations for Lab Experiments
One advantage of (1-Ethoxy-1-oxobut-3-en-2-yl) 5-carbamoylfuran-3-carboxylate is its potential use as a fluorescent probe for the detection of metal ions in biological systems. The compound is also relatively easy to synthesize and has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities. However, one limitation of the compound is its limited solubility in aqueous solutions, which may pose challenges in certain experimental settings.
Future Directions
There are several future directions for the study of (1-Ethoxy-1-oxobut-3-en-2-yl) 5-carbamoylfuran-3-carboxylate. One potential direction is the development of more efficient synthesis methods for the compound. Another direction is the investigation of its potential use as a therapeutic agent for the treatment of inflammatory diseases, cancer, and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its interactions with metal ions. Finally, the development of more water-soluble derivatives of the compound may overcome some of the limitations associated with its use in lab experiments.
Synthesis Methods
The synthesis of (1-Ethoxy-1-oxobut-3-en-2-yl) 5-carbamoylfuran-3-carboxylate involves the reaction of ethyl acetoacetate with 5-aminofuran-3-carboxylic acid in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI). The reaction yields a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
(1-Ethoxy-1-oxobut-3-en-2-yl) 5-carbamoylfuran-3-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Properties
IUPAC Name |
(1-ethoxy-1-oxobut-3-en-2-yl) 5-carbamoylfuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c1-3-8(12(16)17-4-2)19-11(15)7-5-9(10(13)14)18-6-7/h3,5-6,8H,1,4H2,2H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWKVCFYFRSTCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C=C)OC(=O)C1=COC(=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[1-[(1-methoxypiperidin-4-yl)carbamoyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B7429928.png)

![2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(2-oxothiolan-3-yl)acetamide](/img/structure/B7429939.png)

![1-[3-(5-methyltetrazol-1-yl)phenyl]-3-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)urea](/img/structure/B7429946.png)
![1-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-3-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)urea](/img/structure/B7429950.png)
![3-bicyclo[4.1.0]heptanylmethyl 5-cyano-1H-pyrrole-3-carboxylate](/img/structure/B7429954.png)
![2-(5-cyano-2,4-dioxo-1H-pyrimidin-3-yl)-N-[1-(4-fluorophenyl)-3,3-dimethylbutyl]acetamide](/img/structure/B7429957.png)
![2,2-difluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methylcyclopropane-1-carboxamide](/img/structure/B7429960.png)
![methyl 4-[[(1-methyl-2-oxo-5,6,7,8-tetrahydroquinolin-5-yl)amino]methyl]-1H-pyrrole-2-carboxylate](/img/structure/B7429962.png)
![3-[2-Hydroxy-3-[2-(trifluoromethyl)phenyl]propyl]-6-nitrothieno[2,3-d]pyrimidin-4-one](/img/structure/B7429966.png)

![3-[[6-(Methylamino)-6-oxohexanoyl]amino]propanoic acid](/img/structure/B7429979.png)
![2-cyclopropyl-4-[[6-(furan-2-yl)pyridazin-3-yl]sulfanylmethyl]-1H-pyrimidin-6-one](/img/structure/B7429988.png)
